

Physical and chemical properties of 4-Methoxy-2,5-dimethylaniline

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Compound of Interest

Compound Name: 4-Methoxy-2,5-dimethylaniline

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An In-depth Technical Guide to 4-Methoxy-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2,5-dimethylaniline, with the CAS number 117174-70-6, is a substituted aniline derivative. Its chemical structure, featuring a methoxy and two methyl groups on the aniline ring, makes it a compound of interest in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of its known physical and chemical properties, general synthetic approaches, and potential areas of application, with a focus on aspects relevant to drug development and scientific research.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **4-Methoxy-2,5-dimethylaniline** are summarized below. It is important to note that while some data is available for this specific isomer, other properties are inferred from data on closely related isomers due to a lack of specific experimental values in the literature.

| Property | Value | Source |
|-------------------|-----------------------------------|--------------------|
| IUPAC Name | 4-Methoxy-2,5-dimethylaniline | N/A |
| CAS Number | 117174-70-6 | [1][2][3][4][5][6] |
| Molecular Formula | C ₉ H ₁₃ NO | [7] |
| Molecular Weight | 151.21 g/mol | [7] |
| Boiling Point | 258.9±35.0 °C at 760 mmHg | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |

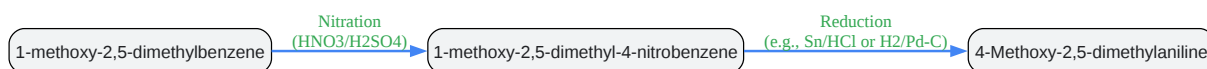
Note: The absence of specific experimental data for melting point, density, and solubility for **4-Methoxy-2,5-dimethylaniline** is a notable gap in the current literature. For context, related isomers such as 4-Methoxy-2-methylaniline is a liquid at room temperature with a melting point of 13-14 °C and a boiling point of 248-249 °C[8]. 2,5-Dimethylaniline has a melting point of 15.5 °C and a boiling point of 214 °C.[9] 4-Methoxy-2,6-dimethylaniline has a reported melting point of 36-37 °C. These values suggest that **4-Methoxy-2,5-dimethylaniline** is likely a liquid or a low-melting solid at room temperature.

Synthesis and Reactivity

General Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of **4-Methoxy-2,5-dimethylaniline** is not readily available in the surveyed literature, its synthesis can be approached through established methods for preparing substituted anilines. The most probable synthetic routes would involve either the reduction of a corresponding nitroaromatic compound or a C-N cross-coupling reaction.

A plausible synthetic pathway is the nitration of 1-methoxy-2,5-dimethylbenzene followed by the reduction of the resulting nitro compound.



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Caption: Plausible synthetic pathway for **4-Methoxy-2,5-dimethylaniline**.

Reactivity

The chemical reactivity of **4-Methoxy-2,5-dimethylaniline** is dictated by the functional groups present: the aromatic amine, the methoxy group, and the two methyl groups.

- **Amino Group:** The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. It is also basic and can be readily protonated or acylated.
- **Methoxy and Methyl Groups:** These are also activating, electron-donating groups, further increasing the electron density of the aromatic ring and influencing the regioselectivity of electrophilic substitution reactions. The positions of these groups will sterically and electronically direct incoming electrophiles.

Spectral Data

Specific experimental spectral data for **4-Methoxy-2,5-dimethylaniline** is not widely published. The following represents predicted or analogous spectral characteristics based on its structure and data from similar compounds.

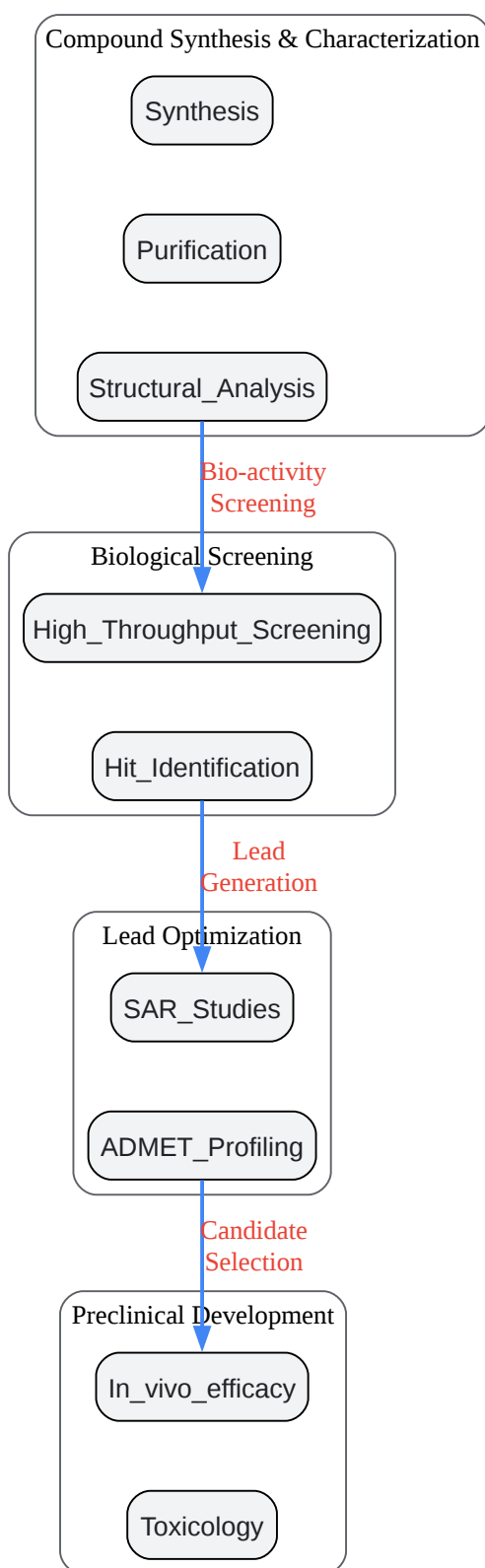
| Technique | Expected Features |
|---------------------|---|
| ^1H NMR | Aromatic protons (likely two singlets or doublets), a singlet for the methoxy group protons (~3.8 ppm), two singlets for the two methyl group protons, and a broad singlet for the amine protons. |
| ^{13}C NMR | Aromatic carbons (with distinct signals for substituted and unsubstituted carbons), a signal for the methoxy carbon (~55 ppm), and signals for the two methyl carbons. |
| IR Spectroscopy | Characteristic N-H stretching bands (around $3300\text{--}3500\text{ cm}^{-1}$), C-H stretching bands (aromatic and aliphatic), C=C aromatic stretching bands, and C-O stretching for the methoxy group. |
| Mass Spectrometry | A molecular ion peak (M^+) at m/z 151, with fragmentation patterns corresponding to the loss of methyl and methoxy groups. |

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathway interactions of **4-Methoxy-2,5-dimethylaniline**.

However, substituted anilines are a common motif in many biologically active compounds and pharmaceuticals. The specific substitution pattern of **4-Methoxy-2,5-dimethylaniline** could impart unique pharmacological properties. Research into this compound could explore its potential as a scaffold for the development of new therapeutic agents.

The general workflow for investigating the biological potential of a novel compound like **4-Methoxy-2,5-dimethylaniline** is outlined below.



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Caption: General workflow for drug discovery and development.

Experimental Protocols

Due to the lack of specific published methods for **4-Methoxy-2,5-dimethylaniline**, the following are general protocols for key reactions and analyses relevant to this class of compounds.

General Protocol for the Reduction of a Nitroaromatic Compound

This protocol is a standard method for the synthesis of anilines from their corresponding nitro precursors.

Materials:

- Nitroaromatic precursor (e.g., 1-methoxy-2,5-dimethyl-4-nitrobenzene)
- Granulated tin (Sn)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution
- Organic solvent (e.g., diethyl ether or ethyl acetate)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine the nitroaromatic compound and granulated tin.
- Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the rate.
- Once the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide until the solution is strongly basic and the tin salts have dissolved.

- Extract the aqueous layer with an organic solvent (3x).
- Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.
- Purify the product by column chromatography or distillation.

General Protocol for Spectroscopic Analysis

^1H and ^{13}C NMR Spectroscopy:

- Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the data to identify chemical shifts, coupling constants, and integration values.

Mass Spectrometry:

- Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS)).
- Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Conclusion

4-Methoxy-2,5-dimethylaniline is a substituted aniline with potential for further investigation in medicinal chemistry and materials science. This guide has summarized the currently available information on its physical and chemical properties, highlighting areas where experimental data is lacking. The provided general synthetic and analytical protocols offer a starting point for researchers interested in working with this compound. Further research is warranted to fully characterize its properties and explore its potential applications.

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